ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Corrosion Inhibition
Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate derivatives have been explored for their applications beyond biological activities, with one notable study focusing on corrosion inhibition. A study by Ghazoui et al. (2017) delved into the effectiveness of a heterocyclic organic compound, derived from pyridazine, in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The research demonstrated that the compound acted as a mixed inhibitor, predominantly in the cathodic domain, and its efficiency increased with concentration, reaching up to 83.1% at a certain molarity. This highlights the compound's potential in industrial applications, particularly in protecting metals against corrosion in acidic environments (Ghazoui et al., 2017).
Biological Activity and Synthesis
On the biological front, K. Gurevich et al. (2020) synthesized derivatives of Ethyl 2-[8-Arylmethylidenehydrazino-3-Methyl-7-(1-Oxothietan-3-YL)Xanth-1-YL]Acetates, revealing their significant antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. The study underscored the promising therapeutic applications of these compounds, especially in cardiovascular diseases and oxidative stress-related conditions. This work illustrates the compound's versatility, showing promise not only in industrial applications but also in pharmaceutical research (Gurevich et al., 2020).
Structural and Computational Studies
A further exploration into the structure and properties of similar pyridazinone derivatives was conducted by Kalai et al. (2021), who synthesized a new pyridazinone derivative and analyzed its structure using various spectroscopic methods and computational studies. This research provides insight into the molecular stability and reactivity of such compounds, laying the groundwork for the development of new materials or drugs with optimized properties (Kalai et al., 2021).
Safety And Hazards
Safety and hazards analysis involves studying the potential dangers of the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible improvements to the synthesis process.
properties
IUPAC Name |
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)7-13-10(14)6-5-9(12-13)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKWCFFBCZQIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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